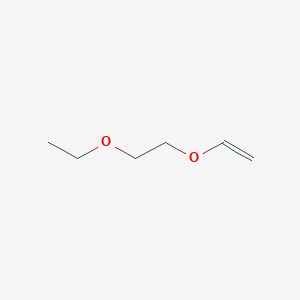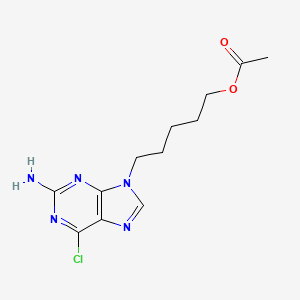
5-(4-Methoxy-3-propoxyphenyl)-4-methyl-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-MESOPRAM is a chiral compound known for its potential applications in various scientific fields. It is a selective serotonin reuptake inhibitor (SSRI) and has been studied for its effects on the central nervous system. The compound’s unique stereochemistry plays a crucial role in its biological activity, making it a subject of interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-MESOPRAM typically involves the resolution of racemic mixtures or asymmetric synthesis. One common method is the use of chiral catalysts to achieve the desired enantiomer. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-MESOPRAM may involve large-scale resolution techniques or continuous flow synthesis to optimize efficiency and cost-effectiveness. The use of automated systems and advanced purification methods ensures the consistent production of high-purity ®-MESOPRAM.
Analyse Des Réactions Chimiques
Types of Reactions
®-MESOPRAM undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
®-MESOPRAM has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a model compound in stereoselective synthesis studies.
Biology: Investigated for its effects on neurotransmitter systems and potential therapeutic applications.
Medicine: Explored as a potential treatment for depression and anxiety disorders due to its SSRI properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of ®-MESOPRAM involves the inhibition of serotonin reuptake in the brain. By blocking the serotonin transporter, it increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission. This action is mediated through its interaction with specific binding sites on the transporter protein, leading to altered neuronal activity and mood regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Citalopram: Another SSRI with similar pharmacological properties but different stereochemistry.
Fluoxetine: A widely used SSRI with a different chemical structure but similar mechanism of action.
Sertraline: Another SSRI with distinct chemical properties and therapeutic applications.
Uniqueness
®-MESOPRAM’s unique stereochemistry distinguishes it from other SSRIs, potentially leading to different pharmacokinetic and pharmacodynamic profiles. Its selective action on serotonin reuptake makes it a valuable compound for studying the effects of stereochemistry on drug activity and efficacy.
Propriétés
Formule moléculaire |
C14H19NO4 |
|---|---|
Poids moléculaire |
265.30 g/mol |
Nom IUPAC |
5-(4-methoxy-3-propoxyphenyl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H19NO4/c1-4-7-18-12-8-10(5-6-11(12)17-3)13-9(2)15-14(16)19-13/h5-6,8-9,13H,4,7H2,1-3H3,(H,15,16) |
Clé InChI |
LLOSTDPREMTPJR-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C=CC(=C1)C2C(NC(=O)O2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




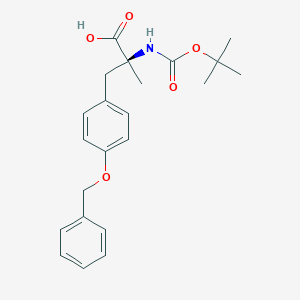

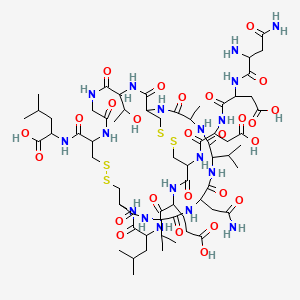
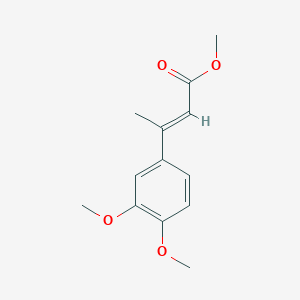
![8-[[(3R,4S,5S)-3-[(4,4-difluorocyclohexyl)methoxy]-5-methoxypiperidin-4-yl]amino]-3-methyl-5-(5-methylpyridin-3-yl)-1H-1,7-naphthyridin-2-one](/img/structure/B15287141.png)


![2-Hydroxy-5-methoxy-3-pentadecyl[1,4]benzoquinone](/img/structure/B15287156.png)
